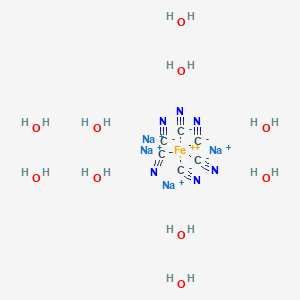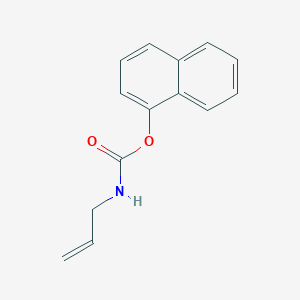
Carbamic acid, 2-propenyl-, 1-naphthalenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, 2-propenyl-, 1-naphthalenyl ester, also known as carbaryl, is a widely used insecticide that has been in use since the 1950s. It is a white crystalline powder that is soluble in water and has a strong odor. Carbaryl is used to control a wide range of pests, including insects, mites, and ticks. It is also used in agriculture, forestry, and public health to control pests that can damage crops, trees, and transmit diseases.
Mecanismo De Acción
Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase (AChE) in the nervous system of insects. AChE is responsible for breaking down the neurotransmitter acetylcholine, which is essential for normal nerve function. By inhibiting AChE, Carbamic acid, 2-propenyl-, 1-naphthalenyl ester causes a buildup of acetylcholine in the nervous system, leading to overstimulation of the nerves and ultimately death of the insect.
Efectos Bioquímicos Y Fisiológicos
Carbaryl has been shown to have a range of biochemical and physiological effects on non-target organisms, including mammals, birds, and fish. It can affect the activity of enzymes and disrupt normal physiological processes, leading to a range of toxic effects. Carbaryl has been shown to be toxic to some species of fish, causing reduced growth and reproduction, and can also affect the immune system of some animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbaryl is widely used in laboratory experiments to investigate the toxicity of other carbamate insecticides and to study the effects of pesticides on non-target organisms. Its advantages include its effectiveness against a wide range of pests, its relatively low cost, and its availability. However, Carbamic acid, 2-propenyl-, 1-naphthalenyl ester is also known to have a range of toxic effects on non-target organisms, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are several areas of research that could be explored in the future regarding Carbamic acid, 2-propenyl-, 1-naphthalenyl ester. One area is the development of new insecticides that are more effective and have fewer harmful effects on non-target organisms. Another area is the investigation of the long-term effects of Carbamic acid, 2-propenyl-, 1-naphthalenyl ester exposure on human health, particularly in populations that are exposed to high levels of the insecticide. Finally, there is a need for further research into the ecological impacts of Carbamic acid, 2-propenyl-, 1-naphthalenyl ester use, particularly on non-target organisms and ecosystems.
Métodos De Síntesis
Carbaryl can be synthesized by reacting 1-naphthol with methyl isocyanate in the presence of a catalyst. The reaction produces Carbamic acid, 2-propenyl-, 1-naphthalenyl ester and carbon dioxide as a byproduct. The synthesis of Carbamic acid, 2-propenyl-, 1-naphthalenyl ester is a complex process that requires careful control of reaction conditions to ensure a high yield of the desired product.
Aplicaciones Científicas De Investigación
Carbaryl has been extensively studied for its insecticidal properties and its effects on non-target organisms. It is also used as a model compound in toxicology studies to investigate the toxicity of other carbamate insecticides. Carbaryl has been shown to be effective against a wide range of pests, including aphids, mites, and ticks. It is also effective against some species of mosquitoes that transmit diseases such as malaria and dengue fever.
Propiedades
Número CAS |
10491-28-8 |
|---|---|
Nombre del producto |
Carbamic acid, 2-propenyl-, 1-naphthalenyl ester |
Fórmula molecular |
C14H13NO2 |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
naphthalen-1-yl N-prop-2-enylcarbamate |
InChI |
InChI=1S/C14H13NO2/c1-2-10-15-14(16)17-13-9-5-7-11-6-3-4-8-12(11)13/h2-9H,1,10H2,(H,15,16) |
Clave InChI |
HJVLVVMAIUEIDS-UHFFFAOYSA-N |
SMILES |
C=CCNC(=O)OC1=CC=CC2=CC=CC=C21 |
SMILES canónico |
C=CCNC(=O)OC1=CC=CC2=CC=CC=C21 |
Otros números CAS |
10491-28-8 |
Sinónimos |
naphthalen-1-yl N-prop-2-enylcarbamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



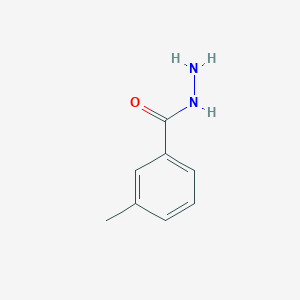
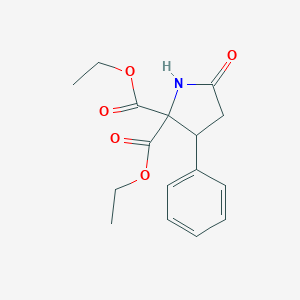
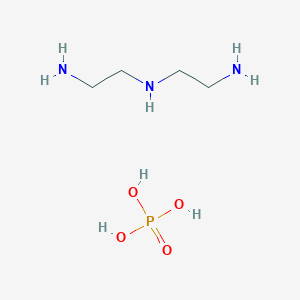
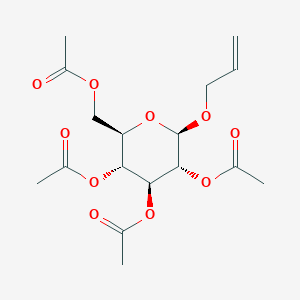
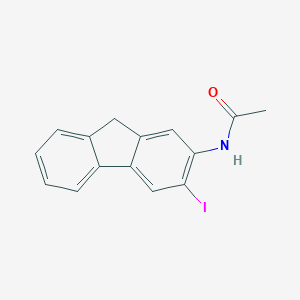
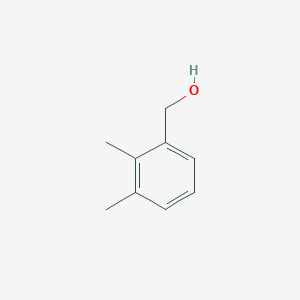
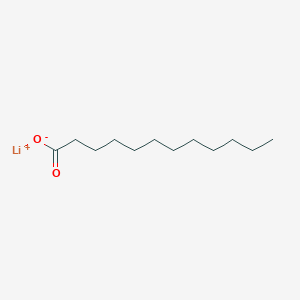

![alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride](/img/structure/B76423.png)

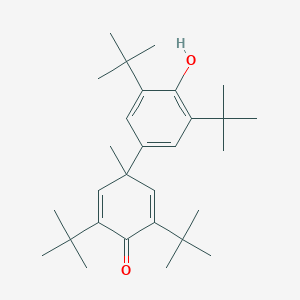
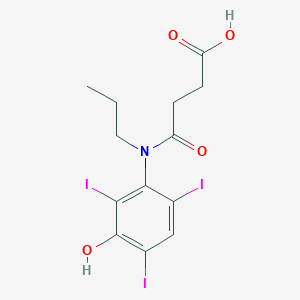
![Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate](/img/structure/B76429.png)
